molecular formula C4H12BrN B585194 N-Ethyl-ethanamine-15N Hydrobromide CAS No. 251901-52-7

N-Ethyl-ethanamine-15N Hydrobromide

Cat. No.: B585194
CAS No.: 251901-52-7
M. Wt: 155.044
InChI Key: AATGHKSFEUVOPF-LJJZSEGWSA-N
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Description

N-Ethyl-ethanamine-15N Hydrobromide is a labelled compound of N-Ethyl-ethanamine Hydrobromide . It is used as a reactant in the production of pesticides, dyes, and pharmaceutical compounds. The molecular formula is C4H12Br (15N) and the molecular weight is 155.04 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C4H12Br (15N) . The InChI representation is InChI=1S/C4H11N.BrH/c1-3-5-4-2;/h5H,3-4H2,1-2H3;1H/i5+1; .

Scientific Research Applications

Synthesis and Chemical Analysis

  • Synthesis of Analog Compounds : N-Ethyl-ethanamine-15N Hydrobromide has been utilized in the synthesis of various analog compounds. For instance, 2-Bromo-[1-14C]ethanamine hydrobromide (BEA) was synthesized from a derivative of ethan-1-01-2-amine hydrochloride, involving a reaction with HBr at elevated temperatures. This process yielded BEA with a purity greater than 95% (Bach & Bridges, 1982).
  • Preparation of Enriched Derivatives : Another study described the preparation of hydrochloride derivatives of N-methyl-2-(4-nitrophenoxy)-ethan[15N]amine. These compounds were further converted into other enriched ethanamine derivatives, illustrating the compound's versatility in synthesizing various chemically enriched structures (Yilmaz & Shine, 1988).

Pharmaceutical Applications

  • Drug Synthesis : In pharmaceutical research, this compound has been used in the synthesis of drugs like Moclobemide. A study described synthesizing Moclobemide by condensing morpholine with specific derivatives of 2-bromo-ethanamine hydrobromid, demonstrating the compound's role in creating pharmaceuticals (Jian-rong, 2004).

Isotope Studies and Environmental Applications

  • Isotope Research : The stable isotope N-15 is valuable in environmental and biological research. A study on atmospheric nitrogen as a reliable standard for natural 15N abundance measurements emphasized the significance of isotopes like 15N in biogeochemical and ecological studies (Mariotti, 1983).
  • Tracing Nitrogen in Landscapes : Another study focused on the use of 15N to examine nitrogen cycling in landscapes. This approach integrates N cycle processes through isotope fractionations and mixing of N-containing pools, highlighting the compound's importance in understanding ecological and hydrological systems (Bedard-Haughn, Groenigen, & Kessel, 2003).

Properties

IUPAC Name

N-ethylethan(15N)amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N.BrH/c1-3-5-4-2;/h5H,3-4H2,1-2H3;1H/i5+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATGHKSFEUVOPF-LJJZSEGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[15NH]CC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Ethyl-ethanamine-15N Hydrobromide
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N-Ethyl-ethanamine-15N Hydrobromide

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